

what is the chemical formula of beryllium oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beryllium oxalate*

Cat. No.: *B12645192*

[Get Quote](#)

An In-depth Technical Guide to Beryllium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **beryllium oxalate**, detailing its chemical properties, synthesis, thermal behavior, and toxicological profile. The information is tailored for professionals in research and development, with a focus on quantitative data, experimental methodologies, and the biological implications of beryllium exposure.

Core Chemical Identity

Beryllium oxalate is an inorganic compound formed between the beryllium cation (Be^{2+}) and the oxalate anion ($\text{C}_2\text{O}_4^{2-}$). Its primary application lies in the synthesis of ultra-pure beryllium oxide (BeO) through thermal decomposition.^[1] It exists in an anhydrous form and as crystalline hydrates, most commonly the monohydrate and trihydrate.^[1]

The chemical formula for the anhydrous compound is BeC_2O_4 .^{[1][2]} It typically appears as colorless, transparent crystals or a white powder.^[1]

Physicochemical Properties

A summary of the key quantitative data for **beryllium oxalate** and its common hydrates is presented below. The discrepancy in reported solubility highlights the need for careful

experimental validation.

Table 1: Physicochemical Data of **Beryllium Oxalate** Forms

Property	Anhydrous Beryllium Oxalate	Beryllium Oxalate Monohydrate	Beryllium Oxalate Trihydrate
Chemical Formula	BeC ₂ O ₄	BeC ₂ O ₄ ·H ₂ O	BeC ₂ O ₄ ·3H ₂ O
Molar Mass	97.03 g/mol [2]	115.05 g/mol [3][4][5]	151.08 g/mol [6]
Appearance	White Crystalline Solid	White Crystalline Solid	Colorless Crystals[1]
Solubility in Water	33.1 g/100 g at 25°C[7]	Soluble[1][8]	Soluble[1][8]
Decomposition Temp.	~350°C[7]	225-250°C[9]	100°C (loses 2 H ₂ O) [1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **beryllium oxalate** are crucial for reproducible research.

Two primary synthesis routes are commonly cited.

Method A: Direct Reaction This is the most straightforward laboratory preparation.

- Reactants: Beryllium hydroxide (Be(OH)₂) and oxalic acid (H₂C₂O₄).
- Procedure: An aqueous solution of oxalic acid is reacted with beryllium hydroxide.
- Reaction: Be(OH)₂ + H₂C₂O₄ → BeC₂O₄ + 2H₂O.[1]
- Product Isolation: The resulting **beryllium oxalate** is then crystallized from the solution, typically forming the trihydrate at room temperature.

Method B: Multi-Step Synthesis from Beryllium Sulfate This method is used for preparing high-purity material, often starting from commercially available beryllium sulfate tetrahydrate

$(\text{BeSO}_4 \cdot 4\text{H}_2\text{O})$.

- Step 1: Preparation of Beryllium Hydroxide ($\text{Be}(\text{OH})_2$)
 - An aqueous solution of BeSO_4 is prepared.
 - Ammonia gas is bubbled through the solution until the pH reaches 7-8, precipitating $\text{Be}(\text{OH})_2$.
 - The precipitate is filtered, washed with water, and dried to remove impurities like ammonium sulfate.
- Step 2: Preparation of Basic Beryllium Carbonate ($(\text{BeCO}_3)_2 \cdot \text{Be}(\text{OH})_2$)
 - The prepared $\text{Be}(\text{OH})_2$ is dissolved in an ammonium carbonate solution at approximately 50°C over several days.
 - The resulting solution is steam-hydrolyzed to precipitate basic beryllium carbonate.
 - The precipitate is filtered, washed, and dried.
- Step 3: Preparation of **Beryllium Oxalate** ($\text{BeC}_2\text{O}_4 \cdot 3\text{H}_2\text{O}$)
 - The basic beryllium carbonate is dissolved in an excess of 10% oxalic acid solution.
 - The solution is filtered and concentrated by heating.
 - Upon cooling, crystals of **beryllium oxalate** trihydrate precipitate. The crystals are recovered by filtration and dried.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal decomposition of **beryllium oxalate** hydrates.

- Instrumentation: A simultaneous TGA/DTA apparatus is used.^[9]
- Sample Preparation: Approximately 0.75 g of $\text{BeC}_2\text{O}_4 \cdot 3\text{H}_2\text{O}$ is placed in a sample pan (e.g., platinum).^[9] An alumina (Al_2O_3) sample is used as a reference standard for DTA.^[9]

- Atmosphere: The analysis is typically run in a controlled atmosphere, such as stagnant air or under a purge of inert gas (e.g., nitrogen) or an oxidative gas (e.g., air).[9]
- Heating Program: A constant heating rate is applied. Rates of 3°C/min and 7°C/min have been used to study the effect on decomposition temperatures.[9]
- Data Collection: The instrument records the sample's mass change (TGA) and the temperature difference between the sample and reference (DTA) as a function of temperature.

Thermal Decomposition Pathway and Kinetics

The thermal decomposition of **beryllium oxalate** trihydrate to beryllium oxide is a multi-step process. The kinetic behavior of the final decomposition stage has been described by a D2 diffusion mechanism with an activation energy of 88.9 kJ mol⁻¹.

Table 2: Thermal Decomposition Stages of BeC₂O₄·3H₂O

Temperature Range	Process	Product(s)	Mass Loss
50-150°C	Dehydration	BeC ₂ O ₄ ·H ₂ O (Beryllium Oxalate Monohydrate)	Loss of 2 water molecules[9]
220-250°C	Dehydration	BeC ₂ O ₄ (Anhydrous Beryllium Oxalate)	Loss of 1 water molecule[1][9]
250-400°C	Decomposition	BeO (Beryllium Oxide), CO, CO ₂	Decomposition of the oxalate anion[9]

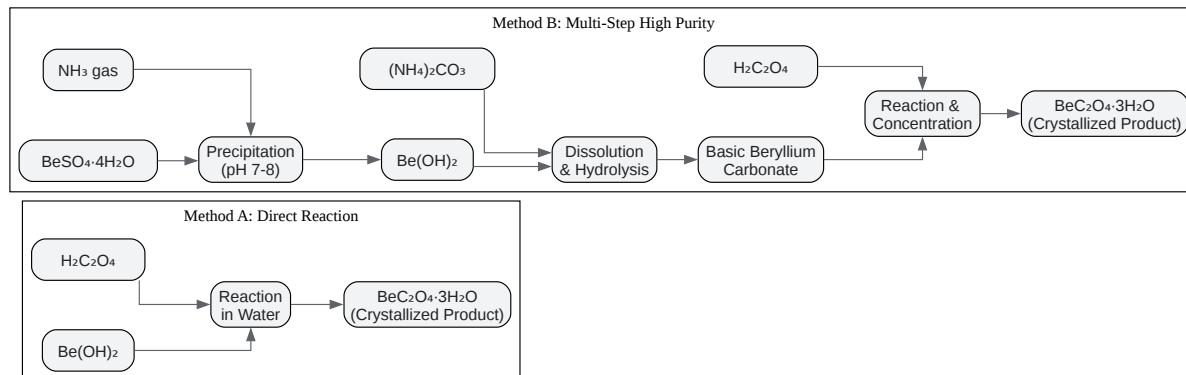
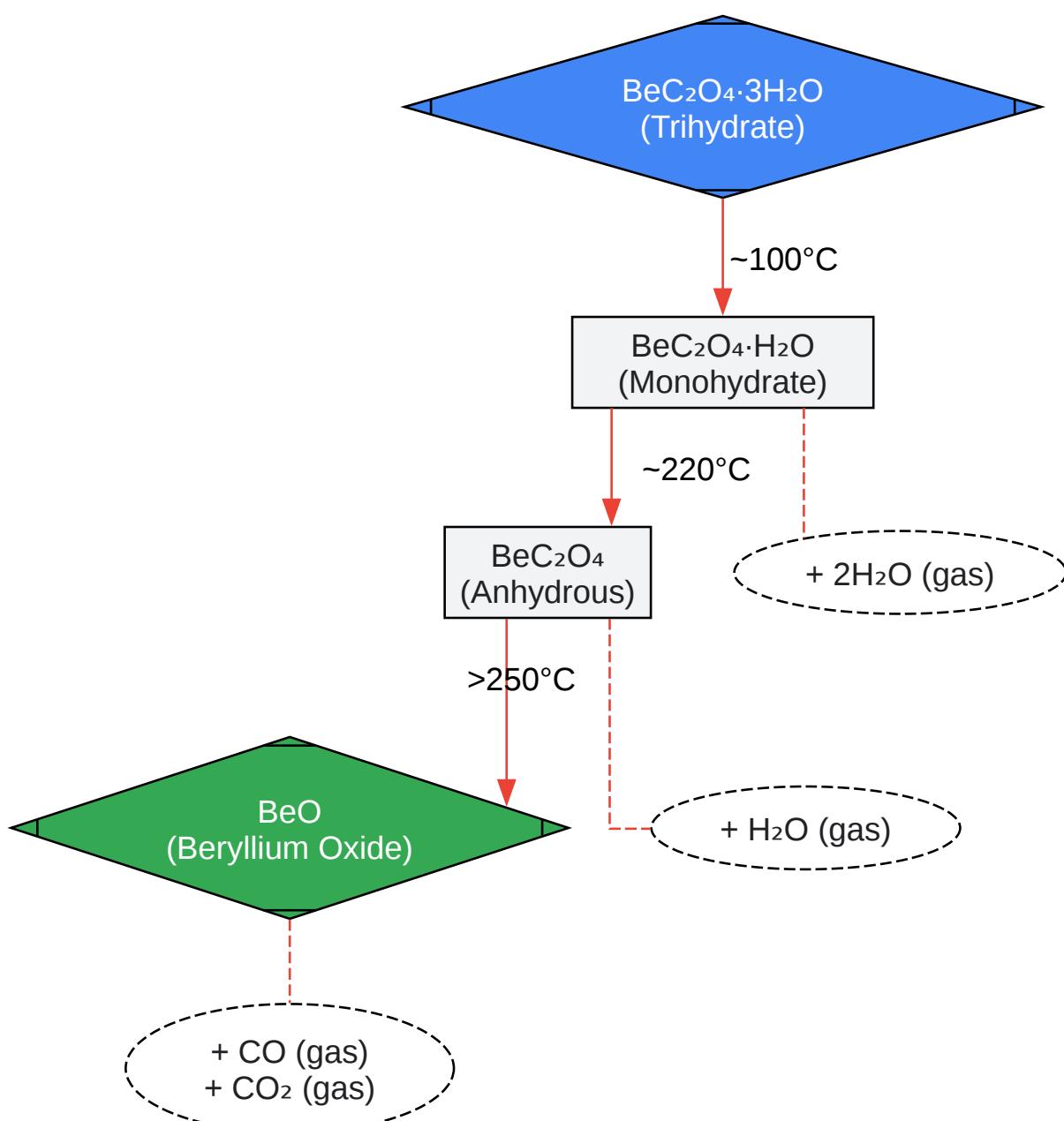
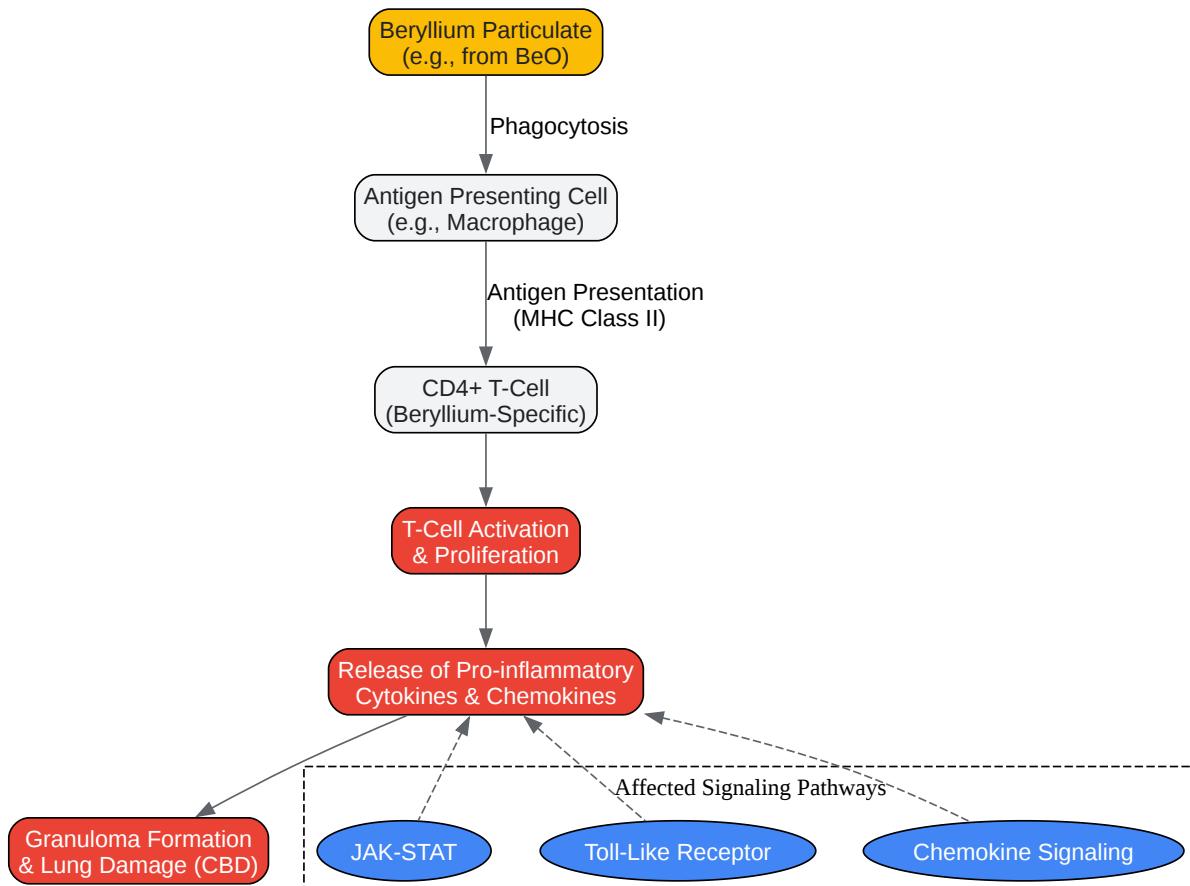

The surface area of the final BeO product is dependent on the calcination temperature, which is a critical parameter for its application in ceramics and other fields.

Table 3: Surface Area of BeO from **Beryllium Oxalate** Decomposition

Heating Temperature (°C) for 30 min	Resulting Surface Area (m²/g)
300	114.7
350	148.0
400	126.9
500	97.4
600	79.5
700	49.3
800	31.7
900	17.5


Data sourced from Dollimore & Konieczay,
1998.


Visualized Workflows and Pathways

[Click to download full resolution via product page](#)

Figure 1: Synthesis Workflows for **Beryllium Oxalate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Beryllium oxalate - Wikipedia [en.wikipedia.org]
- 2. Beryllium oxalate | C₂BeO₄ | CID 6451522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beryllium oxalate [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. Beryllium oxalate [webbook.nist.gov]
- 6. Beryllium;oxalate;trihydrate | C₂H₆BeO₇ | CID 19101452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beryllium oxalate [chemister.ru]
- 8. brainly.in [brainly.in]
- 9. osti.gov [osti.gov]
- To cite this document: BenchChem. [what is the chemical formula of beryllium oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12645192#what-is-the-chemical-formula-of-beryllium-oxalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com